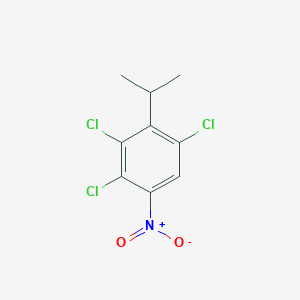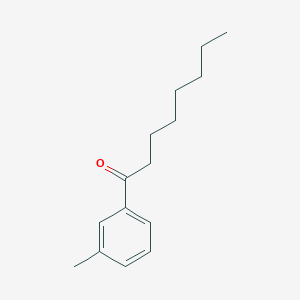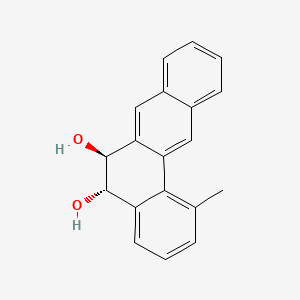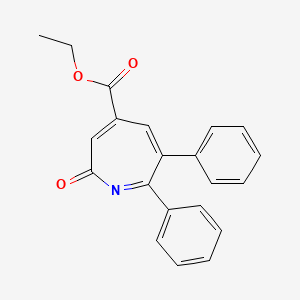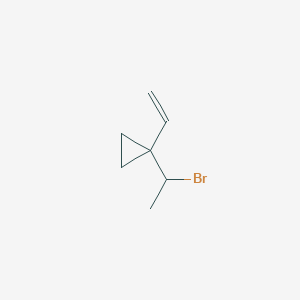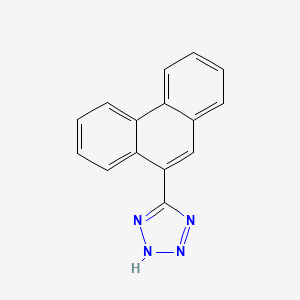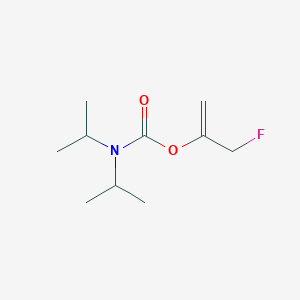
3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate is a chemical compound with a unique structure that includes a fluorinated allylic group and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate typically involves the reaction of 3-fluoroprop-1-en-2-ol with dipropan-2-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets. The fluorinated allylic group can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoroprop-1-en-2-yl N,N-di(propan-2-yl)carbamate
- 3-Fluoroprop-1-enylbenzene
- 3-Fluoroprop-1-yne
Comparison
Compared to similar compounds, 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate is unique due to its specific combination of a fluorinated allylic group and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the carbamate group provides versatility in chemical modifications.
Propiedades
Número CAS |
110578-09-1 |
|---|---|
Fórmula molecular |
C10H18FNO2 |
Peso molecular |
203.25 g/mol |
Nombre IUPAC |
3-fluoroprop-1-en-2-yl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-7(2)12(8(3)4)10(13)14-9(5)6-11/h7-8H,5-6H2,1-4H3 |
Clave InChI |
ZCHNDCOTOWOUMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)OC(=C)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


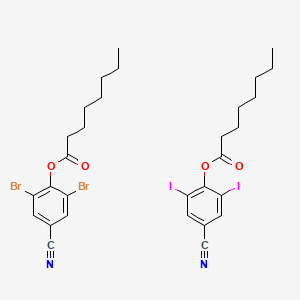
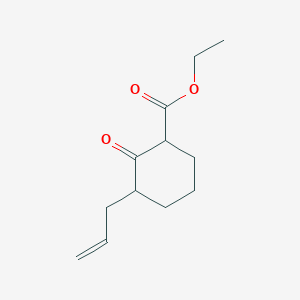
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
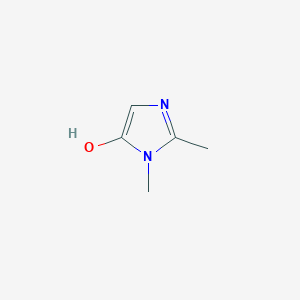
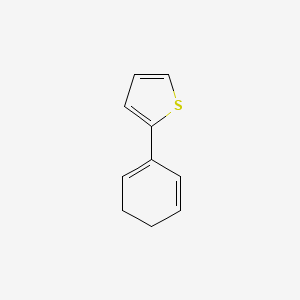
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
